Clinical Efficacy in Rheumatoid Arthritis: Sinomenine HCl Achieves Comparable ACR50 Response to Methotrexate with Significantly Lower Hepatotoxicity
In a 24-week randomized, double-blind, placebo-controlled clinical trial (n=135), Sinomenine HCl monotherapy (120 mg twice daily) achieved an ACR50 response rate of 52.63%, which was comparable to methotrexate (MTX) monotherapy (10 mg weekly) and combination therapy outcomes [1]. Critically, hepatic adverse events occurred in only 1/38 patients (2.6%) in the SIN group compared to 10/39 patients (25.6%) in the MTX group and 8/36 patients (22.2%) in the SIN+MTX combination group [1].
| Evidence Dimension | ACR50 Response Rate at 24 Weeks |
|---|---|
| Target Compound Data | 52.63% |
| Comparator Or Baseline | Methotrexate (MTX) monotherapy: comparable ACR50 (specific percentage not reported but stated as 'comparable'); MTX+MTX: comparable |
| Quantified Difference | Comparable efficacy; hepatic adverse event rate 2.6% vs 25.6% (MTX) and 22.2% (SIN+MTX) |
| Conditions | 24-week randomized, double-blind, placebo-controlled trial in mild to moderate RA patients; SIN 120 mg twice daily orally vs MTX 10 mg weekly |
Why This Matters
Enables selection of Sinomenine HCl for RA studies requiring disease-modifying efficacy without the hepatotoxicity burden associated with methotrexate, facilitating long-term preclinical or clinical investigations.
- [1] Shi Y, et al. The Correlation Between Decreased Ornithine Level and Alleviation of Rheumatoid Arthritis Patients Assessed by a Randomized, Placebo-Controlled, Double-Blind Clinical Trial of Sinomenine. Engineering. 2022;16:93-99. DOI: 10.1016/j.eng.2021.05.002. View Source
